molecular formula C21H21I2N7O2 B11564883 2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11564883
M. Wt: 657.2 g/mol
InChI Key: PEVANLAUDIHJKJ-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by the presence of multiple functional groups, including iodine atoms, a triazine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, utilizing continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while substitution of iodine atoms can lead to a variety of substituted phenols .

Scientific Research Applications

2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its ability to form stable complexes with target proteins. The iodine atoms participate in halogen bonding, which enhances the binding affinity to specific sites on the protein . This interaction can stabilize the protein structure, preventing its degradation and restoring its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL apart is its specific combination of functional groups, which allows for unique interactions with biological targets. The presence of the triazine ring and morpholine moiety provides additional binding sites and enhances its stability and solubility in biological systems.

Properties

Molecular Formula

C21H21I2N7O2

Molecular Weight

657.2 g/mol

IUPAC Name

2,4-diiodo-6-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H21I2N7O2/c1-13-2-4-16(5-3-13)25-19-26-20(28-21(27-19)30-6-8-32-9-7-30)29-24-12-14-10-15(22)11-17(23)18(14)31/h2-5,10-12,31H,6-9H2,1H3,(H2,25,26,27,28,29)/b24-12+

InChI Key

PEVANLAUDIHJKJ-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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